molecular formula C15H13NO3 B7744649 2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETONITRILE CAS No. 449737-10-4

2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETONITRILE

Cat. No.: B7744649
CAS No.: 449737-10-4
M. Wt: 255.27 g/mol
InChI Key: RUDBBLURUAUHMI-UHFFFAOYSA-N
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Description

2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETONITRILE is a synthetically designed cyclopenta[c]chromenone derivative offered as a key chemical intermediate for advanced pharmaceutical and biological research. This compound features a coumarin (benzopyran-4-one) core structure annulated with a cyclopentane ring, a modification known to influence the molecule's planarity and electronic properties, which can enhance interactions with biological targets . The 7-oxyacetonitrile functional group provides a versatile handle for further synthetic elaboration, enabling researchers to develop more complex molecules or conjugate the core structure to other systems . Compounds within the chromenone and coumarin families are extensively investigated for their diverse biological activities. Research into similar structures has shown potential in areas such as antioxidant activity, where chromene derivatives can protect tissues from oxidative stress , and as a core scaffold in developing pharmacologically active agents . As a high-value chemical building block, this nitrile-functionalized chromenone is intended for use in drug discovery programs, medicinal chemistry, and as a standard in analytical studies. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-9-13(18-8-7-16)6-5-11-10-3-2-4-12(10)15(17)19-14(9)11/h5-6H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDBBLURUAUHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601127607
Record name 2-[(1,2,3,4-Tetrahydro-6-methyl-4-oxocyclopenta[c][1]benzopyran-7-yl)oxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601127607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449737-10-4
Record name 2-[(1,2,3,4-Tetrahydro-6-methyl-4-oxocyclopenta[c][1]benzopyran-7-yl)oxy]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=449737-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(1,2,3,4-Tetrahydro-6-methyl-4-oxocyclopenta[c][1]benzopyran-7-yl)oxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601127607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diels-Alder Approach

Reaction of 6-methyl-4-hydroxychromen-4-one with cyclopentadiene in toluene at 110°C for 12 hours forms the bicyclic system. The dienophile reactivity is enhanced by electron-withdrawing groups, favoring regioselective [4+2] cycloaddition at positions 2 and 3 of the chromenone.

Friedel-Crafts Alkylation

Alternative routes use AlCl3 -catalyzed intramolecular cyclization of a pre-functionalized side chain. For example, bromoacetylation of the chromenone’s hydroxyl group followed by base-mediated elimination generates the cyclopenta ring in 68% yield.

Oxyacetonitrile Functionalization

Introducing the oxyacetonitrile group at position 7 requires nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction .

SNAr with Chloroacetonitrile

Treatment of 7-hydroxy-6-methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromene with chloroacetonitrile in acetone, using K2CO3 as a base (20–40°C, 23 hours), achieves 86% yield. Polar aprotic solvents like DMF improve reaction kinetics but necessitate rigorous drying to prevent hydrolysis.

Mitsunobu Coupling

For sterically hindered substrates, Mitsunobu conditions (DIAD, PPh3) couple 2-hydroxyacetonitrile to the chromenone’s phenol group. This method offers superior regiocontrol (>90% purity) but incurs higher costs due to reagent expenses.

Reaction Optimization and Scalability

Solvent and Temperature Effects

ConditionYield (%)Purity (%)
Acetone, 40°C8692
DMF, 80°C7888
THF, reflux6585

Acetone emerges as the optimal solvent, balancing reactivity and byproduct formation. Elevated temperatures (>60°C) promote side reactions, such as nitrile hydrolysis or chromenone decomposition.

Catalytic Enhancements

Adding phase-transfer catalysts (e.g., TBAB) accelerates SNAr kinetics by 30%, reducing reaction time to 8 hours.

Purification and Characterization

Crude product purification employs column chromatography (SiO2, ethyl acetate/hexane 1:3) or recrystallization from ethanol/water. The latter affords needle-like crystals with >99% purity, as confirmed by HPLC.

Key Analytical Data :

  • 1H NMR (400 MHz, CDCl3): δ 2.42 (s, 3H, CH3), 4.88 (s, 2H, OCH2CN), 6.92–7.45 (m, 3H, aromatic).

  • HRMS : m/z 255.27 [M+H]+ (calculated for C15H13NO3).

Challenges and Mitigation

  • Nitrile Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions. Molecular sieves (4Å) in the reaction mixture suppress hydrolysis.

  • Regioselectivity : Competing etherification at position 5 is minimized using bulky bases (e.g., DBU) that sterically hinder undesired sites.

Industrial-Scale Considerations

Batch processes in 500 L reactors achieve 80% yield with a cycle time of 48 hours. Continuous-flow systems are being explored to enhance throughput and reduce solvent waste .

Chemical Reactions Analysis

Types of Reactions

2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETONITRILE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, reduced derivatives, and various substituted compounds depending on the reagents and conditions used .

Scientific Research Applications

2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETONITRILE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-({6-METHYL-4-OXO-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-7-YL}OXY)ACETONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key analogs and their substituent differences are summarized below:

Compound Name Molecular Formula Substituent at Position 7 Functional Group Molecular Weight (g/mol) Reference
2-({6-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetonitrile C₁₆H₁₃NO₃ -OCH₂CN Nitrile 267.28 Target Compound
[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid C₁₅H₁₄O₅ -OCH₂COOH Carboxylic Acid 274.27
6-Methyl-7-((3-methyl-2-butenyl)oxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one C₁₈H₂₀O₃ -O-(3-methyl-2-butenyl) Ether 284.35
2-[(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetic acid C₂₀H₂₄O₅ -OCH₂COOH (with hexyl at position 8) Carboxylic Acid 344.40
6-Ethyl-2-methyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate C₂₁H₂₀O₄ -OAc (with ethyl and methylphenyl groups) Ester 336.38
Key Observations:
  • Functional Groups : The nitrile group in the target compound is more electronegative and polar than carboxylic acids or esters, influencing solubility and reactivity. Nitriles can undergo hydrolysis to amides or carboxylic acids, unlike ethers or esters .

Physicochemical Properties

  • Solubility : The nitrile group enhances polarity, likely improving solubility in polar aprotic solvents (e.g., DMSO) compared to ether-containing analogs (e.g., C₁₈H₂₀O₃ in ). However, it may reduce lipid solubility relative to hexyl-substituted derivatives .
  • Stability : Nitriles are generally stable under acidic conditions but susceptible to alkaline hydrolysis. This contrasts with esters (e.g., C₂₁H₂₀O₄ in ), which hydrolyze readily in both acidic and basic environments.

Biological Activity

The compound 2-({6-Methyl-4-Oxo-1H,2H,3H,4H-Cyclopenta[C]Chromen-7-YL}Oxy)Acetonitrile is a derivative of a chromenyl structure, which has been studied for its potential biological activities. This article aims to provide an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C15H13NO3
  • Molecular Weight : 255.27 g/mol

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The chromene moiety is known for its ability to modulate enzyme activity and influence cellular signaling pathways.

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, including acetylcholinesterase (AChE), which is crucial for neurotransmission.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantScavenging free radicals; IC50 values in the micromolar range
AChE InhibitionInhibition constant (Ki) values indicating potent activity
Anti-inflammatoryReduction in cytokine levels in cell culture models

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective effects of the compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant increase in cell viability when treated with the compound compared to controls (p < 0.05) .
  • Cytotoxicity Assessment : In a cytotoxicity assay against cancer cell lines, the compound demonstrated selective cytotoxicity with IC50 values ranging from 10 to 30 µM depending on the cell type. This suggests a potential application in cancer therapy .
  • Inflammation Models : In vivo studies using animal models showed that administration of the compound led to a significant decrease in inflammatory markers such as TNF-alpha and IL-6 when compared to untreated groups .

Q & A

Q. What are the optimal synthetic routes for synthesizing 2-({6-Methyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetonitrile, and what critical reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:
  • Esterification : Reacting chromenol derivatives with acetic anhydride or chloroacetonitrile under acidic conditions to introduce the nitrile group .
  • Cyclization : Using catalysts like H₂SO₄ or PPA (polyphosphoric acid) to form the cyclopenta[c]chromene core. Temperature control (80–120°C) is critical to avoid side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures >95% purity .

Table 1 : Key Reaction Parameters

StepReagents/ConditionsYield Influencers
EsterificationAcetic anhydride, DCM, 0–5°CTemperature, stoichiometric excess of anhydride
CyclizationH₂SO₄, 100°C, 6hAcid strength, reaction time
PurificationEthyl acetate/hexane (8:2)Solvent polarity, column efficiency

Q. How can researchers characterize the structural and electronic properties of this compound using modern spectroscopic and computational methods?

  • Methodological Answer :
  • NMR Analysis : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C6, oxo group at C4). DMSO-d₆ is preferred for resolving hydroxy protons .
  • IR Spectroscopy : Confirms nitrile (C≡N stretch at ~2250 cm⁻¹) and carbonyl (C=O at ~1700 cm⁻¹) groups .
  • X-ray Crystallography : Resolves cyclopenta[c]chromene ring conformation and acetamide orientation (see for analogous structures) .

Table 2 : Key Spectral Data

TechniqueKey Peaks/BondsFunctional Group Confirmation
¹H NMRδ 2.35 (s, 3H, CH₃), δ 4.70 (s, 2H, OCH₂CN)Methyl, ether linkage
IR2250 cm⁻¹ (C≡N), 1700 cm⁻¹ (C=O)Nitrile, ketone

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between predicted and experimental spectral data (e.g., NMR, IR) for this compound?

  • Methodological Answer :
  • Solvent Effects : Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess proton exchange rates for hydroxy groups .
  • Dynamic NMR : Analyze temperature-dependent shifts to identify tautomeric equilibria (e.g., keto-enol forms in chromenones) .
  • DFT Calculations : Compare computed (B3LYP/6-31G*) vs. experimental IR/NMR to validate conformational models .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this chromene-based nitrile derivative?

  • Methodological Answer :
  • Reactivity Prediction :
  • DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. The nitrile group (LUMO-rich) may undergo nucleophilic additions .
  • Molecular Dynamics : Simulate solvent interactions to predict stability in aqueous vs. organic matrices .
  • Bioactivity Screening :
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase for anti-inflammatory potential). The chromene core may bind hydrophobic pockets .

Experimental Design & Data Contradiction Analysis

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing :
  • pH Variability : Prepare buffers (pH 2–10), incubate compound at 37°C for 72h, monitor degradation via HPLC .
  • Thermal Stress : Heat samples (40–80°C) in sealed vials, track nitrile hydrolysis (loss of IR peak at 2250 cm⁻¹) .
  • Limitations : Organic degradation during prolonged testing (e.g., 9-hour assays) may skew results; use continuous cooling to stabilize samples .

Q. What analytical approaches address discrepancies in synthetic yield between small-scale lab and pilot-scale reactions?

  • Methodological Answer :
  • Scale-Up Challenges :
  • Heat Transfer : Pilot-scale reactors may unevenly distribute heat, reducing cyclization efficiency. Use jacketed reactors with precise temperature control .
  • Purification Losses : Replace column chromatography with centrifugal partition chromatography (CPC) for higher recovery rates .

Structural and Functional Insights

Q. How does the substitution pattern (methyl, oxo, nitrile) influence the compound’s electronic structure and reactivity?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The nitrile group reduces electron density on the chromene ring, directing electrophilic attacks to C5 or C9 positions .
  • Steric Effects : The 6-methyl group hinders planarization of the cyclopenta ring, altering π-conjugation and UV-Vis absorption .

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